5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride typically involves the hydrogenation of a precursor compound in the presence of a catalyst. For instance, a mixture of the precursor and platinum(IV) oxide in tetrahydrofuran (THF) is hydrogenated at room temperature overnight. The reaction mixture is then filtered, and the filtrate is concentrated under reduced pressure to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale hydrogenation reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, platinum(IV) oxide, and tetrahydrofuran (THF). The reactions are typically carried out at room temperature under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, hydrogenation of the precursor compound results in the formation of this compound .
Wissenschaftliche Forschungsanwendungen
5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-2-(4-methoxybenzyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide
- 5,6-Diamino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide
Uniqueness
5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride is unique due to its specific structure, which includes a benzene ring fused with an isothiazole ring. This structure imparts distinct chemical and biological properties, making it valuable in various scientific research applications.
Eigenschaften
Molekularformel |
C7H9ClN2O2S |
---|---|
Molekulargewicht |
220.68 g/mol |
IUPAC-Name |
2,2-dioxo-1,3-dihydro-2,1-benzothiazol-5-amine;hydrochloride |
InChI |
InChI=1S/C7H8N2O2S.ClH/c8-6-1-2-7-5(3-6)4-12(10,11)9-7;/h1-3,9H,4,8H2;1H |
InChI-Schlüssel |
VEFICJDHFPPYJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)N)NS1(=O)=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.